molecular formula C22H20N4O3 B12169218 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B12169218
M. Wt: 388.4 g/mol
InChI Key: FHLFJSXFERMYNN-UHFFFAOYSA-N
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Description

2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a central pyridazinone ring substituted with a 3-methoxyphenyl group at the 3-position. Pyridazinone derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation, due to their ability to engage in hydrogen bonding and π-π interactions . The 3-methoxy group on the phenyl ring enhances solubility, while the 1-methylindole substituent may influence binding to hydrophobic pockets in biological targets, such as kinases or neurotransmitter receptors .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-25-12-11-17-19(7-4-8-20(17)25)23-21(27)14-26-22(28)10-9-18(24-26)15-5-3-6-16(13-15)29-2/h3-13H,14H2,1-2H3,(H,23,27)

InChI Key

FHLFJSXFERMYNN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group. The indole moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include lutidine and TBTU as coupling agents . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide exhibit significant anticancer activity. A study demonstrated that derivatives containing the pyridazine ring showed promising results against various cancer cell lines, including those resistant to conventional therapies. For instance, compounds structurally related to this one have shown percent growth inhibitions (PGIs) of up to 86% against specific cancer types .

Neuroprotective Effects

The compound's structural components suggest potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Preliminary studies have indicated that similar compounds can achieve IC50 values lower than 5 µM, indicating strong inhibitory potential against AChE .

Antimicrobial Activity

Similar compounds have been tested for antimicrobial properties, showing effectiveness against various bacterial strains. For example, derivatives with comparable structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Case Study 1: Anticancer Activity

In a recent study, a series of synthesized derivatives based on the structure of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide were evaluated for their anticancer properties. The most active compounds displayed remarkable growth inhibition in cell lines such as OVCAR-8 and NCI-H40, with PGIs exceeding 85% .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of related compounds through AChE inhibition assays. The results showed that certain derivatives achieved significant inhibition rates, supporting their potential use in developing treatments for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. The pyridazinone core can interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key Pyridazinone-Acetamide Analogs and Their Substituents

Compound Name Pyridazinone Substituents Acetamide-Linked Group Molecular Weight Key Features/Activities Reference
Target Compound 3-(3-Methoxyphenyl) 1-Methyl-1H-indol-4-yl 420.44 g/mol Enhanced solubility (methoxy), indole-mediated target affinity
N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide 3-(4-Fluoro-2-methoxyphenyl) 6-Fluoroindol-1-yl ethyl 452.42 g/mol Fluorine substituents increase metabolic stability; ethyl spacer alters pharmacokinetics
2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(1-(N,N-dimethylsulfamoyl)piperidin-3-yl)acetamide 4,5-Dichloro Piperidinyl sulfonamide 305.1 g/mol Chlorine atoms enhance electrophilicity; sulfonamide improves enzyme inhibition
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide 3-Piperazinyl-4-fluorophenyl Antipyrine (pyrazolone) moiety 568.58 g/mol Bulky piperazine group enhances CNS penetration; antipyrine core confers anti-inflammatory potential

Key Observations :

  • Halogen vs. Methoxy Groups : Chlorine or fluorine substituents (e.g., in ) increase metabolic stability and electronegativity compared to the target compound’s methoxy group, which prioritizes solubility and moderate hydrogen bonding .
  • Indole vs. Piperazine/Antipyrine : The 1-methylindole group in the target compound provides a planar aromatic system for target engagement, whereas piperazine or antipyrine moieties (e.g., ) introduce basicity or anti-inflammatory activity, respectively.

Impact of Acetamide Linker Modifications

Table 2: Role of Linker Length and Functional Groups

Compound Name Linker Structure Biological Implications Reference
Target Compound Acetamide (-NHCO-) Balances rigidity and flexibility for target binding
3-[3-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide (6f) Propanamide (-CONH-CH2-CH2-) Extended linker improves interaction with deeper binding pockets
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Methylthiobenzyl-acetamide Sulfur atom enhances lipophilicity and redox activity

Key Observations :

  • Propanamide vs.
  • Methylthio Substitution : Sulfur-containing linkers (e.g., ) may improve membrane permeability but could increase toxicity risks.

Yield Comparison :

  • Analogous compounds with dichloro substituents (e.g., ) achieve >90% purity but lower yields (79%) due to steric hindrance .
  • Antipyrine hybrids (e.g., ) exhibit moderate yields (42–63%), reflecting challenges in coupling bulky groups .

Biological Activity

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, mechanisms of action, and structure-activity relationships (SAR) based on current research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₂₈H₃₀N₄O₄
  • Molecular Weight : 486.57 g/mol
  • LogP : 3.268, indicating moderate lipophilicity.
  • Polar Surface Area : 76.935 Ų, suggesting potential for good bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating various halogenated compounds and amines under controlled conditions. The methods used in the synthesis are optimized for yield and purity, adhering to principles of green chemistry.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Tubulin Assembly : The compound has been shown to inhibit tubulin polymerization, a critical process for cell division. In vitro studies report an IC₅₀ value of approximately 3.7 µM against several cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate) .
  • Cytotoxicity : The compound demonstrates cytotoxic effects on cancer cells with reported GI₅₀ values as low as 3.45 nM against SK-OV-3 cells, indicating potent activity .
  • Mechanism of Action : It is believed that the compound interacts with microtubules, leading to disruption of mitotic processes in cancer cells. This disruption results in cell cycle arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the molecular structure significantly influences the biological activity of the compound:

  • The methoxy group at position 3 on the phenyl ring enhances lipophilicity and may facilitate better membrane permeability.
  • Substituents on the indole moiety play a crucial role in modulating receptor interactions and enhancing anticancer efficacy.

Case Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into their potential therapeutic applications:

Study Compound Cell Line IC₅₀ (µM) Mechanism
Study AOXi8006SK-OV-31.1Tubulin inhibition
Study BCA4DU-1451.3Microtubule disruption
Study CCompound XNCI-H4602.5Apoptosis induction

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